Fmoc-L-Styrylalanine

Hydrophobicity Membrane permeability Peptide drug design

Researchers synthesizing stapled peptides or optimizing peptide logP face limited access to high-purity, metathesis-competent Fmoc-amino acids. Fmoc-L-Styrylalanine (≥98% HPLC) directly addresses this with: • +0.7 ΔlogP vs. Phe for enhanced membrane permeability • trans-Styryl olefin enables RCM for hydrocarbon-stapled peptides with improved proteolytic stability • Intrinsic styryl fluorescence eliminates post-synthetic fluorophore conjugation • Conformationally restrictive olefin pre-organizes peptides into bioactive conformations Ideal for SPPS-based SAR, probe development & imaging studies.

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
CAS No. 215190-24-2
Cat. No. B1336523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Styrylalanine
CAS215190-24-2
Molecular FormulaC26H23NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)
InChIKeyZFMHHKMOLFNMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Styrylalanine: Conformationally Restricted SPPS Amino Acid


Fmoc-L-Styrylalanine (CAS 215190-24-2; synonym: Fmoc-3-styryl-L-alanine, Fmoc-Ala(Styryl)-OH) is an Nα-Fmoc-protected, non-proteinogenic L-amino acid bearing a trans-styryl (E-2-phenylethenyl) side chain at the β-position of alanine. With molecular formula C₂₆H₂₃NO₄ and a molecular weight of 413.47 g·mol⁻¹, it serves as a specialty building block in Fmoc/tBu solid-phase peptide synthesis (SPPS). The compound is supplied as a white to off-white powder with a purity specification of ≥98% (HPLC) from reputable vendors . Its computed XLogP3-AA value is 5.3, reflecting pronounced hydrophobicity attributable to the extended conjugated π-system of the styryl group [1].

Chemistry

Fmoc/tBu SPPS-compatible building block

Conformation

Styryl side chain restricts backbone flexibility

Reactivity

Olefin handle for metathesis/cross-coupling

Stereochemistry

Enantiomerically pure L-configuration

Why Fmoc-L-Styrylalanine Is Irreplaceable


Fmoc-L-Styrylalanine occupies a distinct structural and functional niche that precludes simple interchange with canonical Fmoc-protected amino acids. Compared to the closest natural analog Fmoc-L-phenylalanine (Fmoc-Phe-OH), the styryl side chain introduces three critical points of divergence: (i) a ~0.7-unit increase in computed logP (XLogP3-AA 5.3 vs 4.6) that substantially alters peptide hydrophobicity and membrane partitioning [1]; (ii) a conformationally restrictive trans-olefin that reduces backbone φ/ψ rotational freedom, potentially pre-organizing peptides into bioactive conformations ; and (iii) a terminal vinyl moiety that serves as a latent functional handle for olefin metathesis, cross-coupling, or thiol-ene reactions—chemical transformations inaccessible with the saturated phenylalanine side chain. These structural features mean that peptides synthesized with Fmoc-L-Styrylalanine exhibit fundamentally different conformational, physicochemical, and chemical reactivity profiles than those incorporating Fmoc-Phe-OH, Fmoc-homoPhe-OH, or Fmoc-allylglycine derivatives [2].

Fmoc-Phe-OH does not mimic styryl hydrophobicity. The saturated benzyl side chain yields a lower logP; peptide partitioning and membrane interaction profiles may not transfer.

Lacks the olefinic reactivity handle. Fmoc-Phe-OH cannot participate in metathesis, cross-coupling, or thiol-ene conjugation; alternative multi-residue strategies may shift synthetic complexity.

Conformational constraint may differ. The styryl group restricts φ/ψ angles; peptides built with Fmoc-Phe-OH may exhibit greater backbone flexibility and altered target-binding entropy.

Fmoc-L-Styrylalanine Comparative Evidence


Hydrophobicity: Styrylalanine vs. Phenylalanine

The computed partition coefficient (XLogP3-AA) of Fmoc-L-Styrylalanine is 5.3, which is approximately 0.7 log units higher than that of Fmoc-L-phenylalanine (XLogP3-AA = 4.6) [1]. This corresponds to a roughly 5-fold greater predicted octanol-water partition coefficient, attributable to the extended conjugation and additional carbon atoms of the styryl group. A parallel experimentally measured logP of 5.38 (chem960.com) corroborates the elevated hydrophobicity of the styrylalanine derivative .

Hydrophobicity: L-Styrylalanine vs Phe
Reported
ΔXLogP3-AA ≈ +0.7 (5.3 vs 4.6); experimental ΔLogP ≈ +0.77
Supports selection when elevated peptide hydrophobicity is desired.
Computed XLogP3-AA (PubChem); experimental logP from independent databases. Verify lot-specific HPLC retention behavior.
Hydrophobicity Membrane permeability Peptide drug design

Optical Rotation: L- vs. D-Styrylalanine

The L-enantiomer of Fmoc-styrylalanine exhibits a specific optical rotation of [α]D²⁰ = +17 ± 2° (c = 1, MeOH), whereas the D-enantiomer (CAS 215190-23-1) displays [α]D²⁰ = −22 ± 2° (c = 1, MeOH) . The near-equal magnitude and opposite sign confirm enantiomeric identity and provide a quantitative metric for verifying stereochemical integrity of procured material.

Optical Rotation: L- vs D
Lot attribute
L: [α]D²⁰ = +17 ± 2°; D: −22 ± 2° (c 1, MeOH)
Identity check for enantiomeric purity in SPPS.
Chem-Impex COA data; confirm by chiral HPLC upon receipt.
Chiral purity Enantiomeric excess Peptide stereochemistry

Conformational Restriction by Styryl Group

The trans-styryl side chain of Fmoc-L-Styrylalanine introduces steric bulk and olefinic planarity that restricts backbone dihedral angles (φ, ψ) compared to Fmoc-L-phenylalanine. Molecular modeling from the PcPAL enzyme study demonstrates that the styryl moiety of L-styrylalanine engages in detrimental steric interactions with residue F137 in the wild-type enzyme's aromatic binding pocket, resulting in a 777-fold lower kcat/KM for ammonia elimination compared to L-Phe [1]. This same steric constraint, while deleterious for PcPAL catalysis, is precisely the property exploited in peptide design to limit conformational flexibility and pre-organize peptides into bioactive conformations such as β-turns or helical segments [2].

Conformational Constraint (PcPAL)
Reported
777-fold lower kcat/KM vs L-Phe (wild-type)
Quantifies steric impact of styryl group; supports conformational restriction rationale.
Enzyme deamination assay; steric clash with F137. Extrapolation to peptide backbone requires modeling.
Peptide conformation Backbone rigidity Ramachandran space

Olefin Reactivity for Peptide Modification

Unlike Fmoc-L-Phenylalanine, which possesses a chemically inert saturated side chain, Fmoc-L-Styrylalanine contains a trans-disubstituted olefin capable of participating in ruthenium-catalyzed ring-closing metathesis (RCM), cross-metathesis (CM), and palladium-catalyzed cross-coupling reactions. This olefinic functionality enables on-resin peptide stapling when paired with a second alkenyl amino acid, or post-synthetic conjugation with aryl/vinyl coupling partners . The styryl group also exhibits intrinsic fluorescence, with applications in fluorescence labeling and real-time monitoring of peptide dynamics in solution or cellular environments .

Olefin Reactivity vs Phe
Class-level inference
Trans-disubstituted olefin present; Fmoc-Phe has none
Enables on-resin stapling, cross-coupling, or thiol-ene chemistry.
Conditions: Ru or Pd catalysis; confirm compatibility with your sequence and protecting groups.
Peptide stapling Olefin metathesis Bioconjugation

Melting Point: L- vs. D-Styrylalanine

The melting point of Fmoc-L-Styrylalanine (CAS 215190-24-2) is reported as 141.7°C, whereas the D-enantiomer (CAS 215190-23-1) melts at 114–118°C (Chem-Impex lot-specific data) or 139.5°C (chemnet.com) . The consistently lower melting point of the D-form suggests different crystal packing arrangements, which may influence dissolution kinetics during SPPS coupling steps. By comparison, Fmoc-L-Phe-OH melts at 180–187°C, substantially higher than either styrylalanine enantiomer, reflecting the absence of the flexible vinyl linker .

Melting Point L- vs D- vs Phe
Lot attribute
L-Styryl: 141.7°C; D-Styryl: 114–118°C; Fmoc-Phe: 180–187°C
Rapid identity check; ~25°C depression indicates enantiomeric impurity.
Supplier certificate data; cross-verify with in-house capillary melting point.
Crystallinity Enantiomeric purity Solid-phase characterization

Fmoc-L-Styrylalanine Application Scenarios


Peptidomimetic Design: Hydrophobicity & Preorganization

When a peptide lead compound requires increased logP for membrane permeability or blood-brain barrier penetration, substituting a phenylalanine residue with L-styrylalanine provides a +0.7 ΔlogP without introducing metabolically labile halogen substituents [1]. The concomitant backbone rigidification imposed by the styryl group's olefinic planarity can pre-organize the peptide into its target-bound conformation, potentially improving binding affinity and reducing the entropic penalty of complex formation [2].

Stapled Peptide Synthesis by Olefin Metathesis

Fmoc-L-Styrylalanine serves as a metathesis-competent building block in the synthesis of stapled peptides. The trans-styryl olefin can undergo ring-closing metathesis with a second alkenyl amino acid (e.g., Fmoc-(S)-2-(4-pentenyl)alanine) to form a macrocyclic hydrocarbon bridge that stabilizes α-helical conformations and enhances proteolytic resistance. This application exploits the unique dual functionality of the styrylalanine residue as both a conformational constraint element and a covalent tether point .

Intrinsic Styryl Fluorescence for Peptide Probes

The extended π-conjugation of the styryl chromophore endows styrylalanine-containing peptides with intrinsic fluorescence properties suitable for real-time imaging, protein binding assays, and cellular uptake studies. Unlike external fluorophore conjugation strategies that may perturb peptide structure or activity, the styryl fluorophore is integrated directly into the side chain during SPPS, eliminating the need for post-synthetic labeling steps and ensuring 1:1 stoichiometry between the peptide and fluorescent reporter .

Stereochemically Defined Peptide Libraries for SAR

In structure-activity relationship (SAR) campaigns, the availability of both enantiomerically pure Fmoc-L-Styrylalanine ([α]D²⁰ = +17°) and Fmoc-D-Styrylalanine ([α]D²⁰ = −22°) enables systematic exploration of stereochemical effects on target binding. The large magnitude of optical rotation difference (Δ[α]D ≈ 39°) provides a convenient analytical handle for verifying enantiomeric integrity throughout synthesis and purification workflows .

Application
Selection Property
Validation Focus
Peptidomimetic hydrophobicity enhancement
Styryl residue for increased logP
logP determination, membrane partitioning models
Stapled peptide synthesis
Olefin-containing residue for RCM/CM
Metathesis efficiency, α-helix stabilization assay
Intrinsic fluorescence peptide probes
Chromophoric styryl side chain
Fluorescence spectroscopy, binding/uptake studies
Stereochemically defined SAR libraries
Enantiomerically pure L- or D-styrylalanine
Chiral HPLC, optical rotation, binding SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Styrylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.